YFGAP
Description
YFGAP (Yellowfin Tuna GAPDH-Related Antimicrobial Peptide) is a 32-amino acid peptide derived from glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in the skin of Thunnus albacares (yellowfin tuna). It has a molecular weight of 3.4 kDa and demonstrates broad-spectrum antimicrobial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimal inhibitory concentrations (MICs) as low as 6.2 µg/mL for E. coli and 13 µg/mL for B. subtilis . Its antibacterial mechanism involves membrane interaction via electrostatic forces, though it may also inhibit bacterial growth through non-lytic pathways under certain conditions .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VKVGINGFGRIGRLVTRAAFHGKKVEVVAIND |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of YFGAP and Similar Compounds
Structural and Functional Homologs
This compound belongs to a family of GAPDH-derived AMPs, including SJGAP (Skipjack Tuna GAPDH-Related AMP) and AMGAP (Atlantic Mackerel AMP). These peptides share high sequence homology (>75%) and conserved functional domains but differ in secondary structure and antimicrobial efficacy:
| Feature | This compound | SJGAP | AMGAP | F21 (Fish Hydrolysate) |
|---|---|---|---|---|
| Source | Thunnus albacares (skin) | Katsuwonus pelamis (skin) | Scomber scombrus (muscle) | Fish protein hydrolysate |
| Amino Acids | 32 residues | 32 residues | 15 residues (KVEIVAINDPFIDL) | 32 residues |
| Secondary Structure | 1 helix, 2 β-strands | 2 β-strands | Random coil | Lacks helices |
| MIC Range | 6.2–13 µg/mL | 8–15 µg/mL | 10–25 µg/mL | 12–30 µg/mL |
| Key Residues | Positively charged (Lys, Arg) | Positively charged (Lys) | Negatively charged (Glu, Asp) | Amphipathic structure |
| Mechanism | Membrane disruption | Membrane disruption | Growth inhibition | Membrane damage |
| Stability | Stable in GI tract | Not reported | Stable in GI tract, labile in stomach | Labile in acidic conditions |
Key Differences in Antimicrobial Activity
- Spectrum of Activity: this compound and SJGAP exhibit broader spectra compared to AMGAP and F21. For example, this compound is effective against Listeria monocytogenes (MIC: 10 µg/mL), while AMGAP requires higher concentrations (MIC: 20 µg/mL) .
- Mechanistic Divergence: this compound and SJGAP primarily disrupt bacterial membranes via electrostatic interactions, whereas AMGAP inhibits growth through non-lytic mechanisms (e.g., interfering with metabolic pathways) . F21 lacks helical structures critical for membrane penetration, resulting in reduced potency .
- pH Sensitivity : this compound retains activity at neutral-to-alkaline pH, while AMGAP’s efficacy diminishes in acidic environments due to its negatively charged residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
